Q7Y0Exs7GL, also known as D3-9-O-desmethyl-α-dihydrotetrabenazine, is a chemical compound with the molecular formula and a molecular weight of approximately 308.4 g/mol. This compound is a derivative of tetrabenazine, which is primarily utilized in the treatment of hyperkinetic movement disorders such as Huntington's disease. The compound's unique structure and properties make it a subject of interest in pharmacological research and development .
D3-9-O-desmethyl-α-dihydrotetrabenazine is classified under the category of vesicular monoamine transporter inhibitors. Its classification highlights its role in modulating neurotransmitter activity, particularly in the central nervous system. The compound has been studied for its potential therapeutic applications, particularly in treating movement disorders .
The synthesis of D3-9-O-desmethyl-α-dihydrotetrabenazine involves several key steps starting from tetrabenazine. The primary synthetic route includes:
The reaction conditions typically employ strong acids or bases along with specific catalysts to ensure high selectivity and yield. In an industrial setting, these processes are optimized for larger-scale production using continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), to meet pharmaceutical standards.
The molecular structure of D3-9-O-desmethyl-α-dihydrotetrabenazine can be represented by its IUPAC name: (2R,3R,11bR)-3-(2-methylpropyl)-10-(trideuteriomethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol. The structural features include:
These structural details indicate the presence of multiple functional groups that contribute to its pharmacological activity .
D3-9-O-desmethyl-α-dihydrotetrabenazine can undergo various chemical reactions:
The major products from these reactions often exhibit different pharmacological properties and are explored for their therapeutic potential.
The mechanism of action for D3-9-O-desmethyl-α-dihydrotetrabenazine primarily involves its interaction with vesicular monoamine transporters (VMAT). By inhibiting VMAT, this compound reduces the uptake of neurotransmitters into synaptic vesicles, leading to decreased release into the synaptic cleft. This action is particularly beneficial in managing symptoms associated with hyperkinetic movement disorders by modulating neurotransmitter levels .
D3-9-O-desmethyl-α-dihydrotetrabenazine exhibits several notable physical and chemical properties:
These properties are essential for understanding how the compound behaves in biological systems and during formulation development .
D3-9-O-desmethyl-α-dihydrotetrabenazine has several significant applications in scientific research:
These applications underscore the compound's relevance in both clinical settings and research environments .
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3